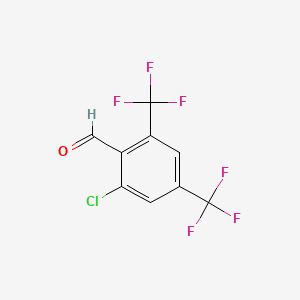

2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde

Descripción

Historical Development and Chemical Context

The development of 2-chloro-4,6-bis(trifluoromethyl)benzaldehyde is rooted in the broader evolution of organofluorine chemistry. Early milestones include:

- 19th-Century Foundations : Alexander Borodin’s pioneering halogen exchange reactions (1862) and Henri Moissan’s isolation of elemental fluorine (1886).

- 20th-Century Fluorination Methods :

- Modern Syntheses :

The compound’s synthesis often involves regioselective functionalization of 1,3-bis(trifluoromethyl)benzene, followed by chlorination and formylation. For example, a patent (WO2007107818A2) describes a route via amino-dehalogenation of 3,5-bis(trifluoromethyl)benzyl chloride with methylamine.

Position in Organohalogen Chemistry

Organohalogen compounds are classified by the carbon-halogen bond type:

| Class | Description | Example |

|---|---|---|

| Alkyl Halides | Single-bonded halogen, e.g., CH₃Cl | Methyl chloride |

| Aryl Halides | Halogen bonded to aromatic carbon, e.g., C₆H₅Cl | Chlorobenzene |

| Acyl Halides | Halogen bonded to carbonyl carbon, e.g., CH₃COCl | Acetyl chloride |

This compound falls under aryl halides due to the chloro substituent on the benzene ring. Its reactivity is modulated by the electron-withdrawing CF₃ groups, which deactivate the ring toward electrophilic substitution but enhance susceptibility to nucleophilic aromatic substitution (NAS).

Key Reactivity Features:

- Directed Ortho-Meta Selectivity : The CF₃ groups direct incoming electrophiles to specific positions due to their strong meta-directing effects.

- Chloro Substituent : Enables further functionalization via nucleophilic substitution (e.g., amination, fluorination).

- Aldehyde Group : Participates in condensation, oxidation, or reduction reactions, forming Schiff bases, carboxylic acids, or alcohols.

Significance in Fluorinated Aromatic Compounds Research

Fluorinated aromatics are central to modern chemistry due to their unique properties:

This compound exemplifies this potential:

- Synthetic Utility : The trifluoromethyl groups stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloro substituent allows late-stage diversification.

- Bioactivity : Fluorinated benzaldehydes are precursors to kinase inhibitors and antimicrobial agents.

- Materials Science : Electron-deficient aromatics

Propiedades

IUPAC Name |

2-chloro-4,6-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSCXVIOXOGOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of o-Xylene Derivatives

- Method : Light-induced chlorination in a chlorination tower.

- Conditions :

- Use of initiators such as diisopropyl azodicarboxylate or benzoyl peroxide.

- Ultraviolet illumination to facilitate radical chlorination.

- Temperature maintained between 90–130°C.

- Chlorine gas flow rate around 40–60 kg/h.

- Micro-negative pressure operation (~-0.01 MPa) to control reaction.

- Outcome : Formation of ortho-trichloromethyl xylylene dichlorides, key intermediates for further fluorination.

Fluorination of Chlorinated Intermediates

- Catalysts : Antimony halides or metal chlorides (e.g., iron(III) chloride, zinc chloride, nickel(II) chloride).

- Reagents : Hydrogen fluoride (HF) in molar excess (2:1 to 6:1 HF to chlorinated intermediate).

- Conditions : Temperature range 60–120°C.

- Purpose : Selective replacement of chlorine atoms by fluorine to form trifluoromethyl groups while preserving the aldehyde precursor structure.

Hydrolysis to Form the Aldehyde

- Process : Hydrolysis of fluorinated intermediates in the presence of catalysts.

- Catalysts : Iron(III) chloride, zinc chloride, nickel(II) chloride in 0.01%–10% by mass relative to the reaction mixture.

- Temperature : 80–150°C.

- Pressure : Slightly elevated pressure (0.3–0.78 MPa) to maintain reaction conditions.

- Water Addition : Gradual drip addition to control reaction rate and avoid side reactions.

- Duration : From 1 hour to over 20 hours depending on catalyst and scale.

- Result : Conversion to 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde with high purity and yield.

Representative Experimental Data and Yields

| Step | Conditions | Catalyst (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (GC%) | Notes |

|---|---|---|---|---|---|---|---|

| Chlorination of o-xylene | UV light, Cl2 flow 40–60 kg/h | Diisopropyl azodicarboxylate (0.1–5%) | 90–130 | 24–72 | - | - | Radical chlorination under micro-negative pressure |

| Fluorination with HF | HF:chloride molar ratio 2:1 to 6:1 | Antimony halides or metal chlorides | 60–120 | Several hours | - | - | Selective fluorination step |

| Hydrolysis with FeCl3 | Water drip, steam heating | 0.5%–5% | 100–110 | 2–3 | 96.5 | >99.0 | High yield and purity from patent example |

| Hydrolysis with ZnCl2 | Water drip, steam heating | ~4% | 80–90 | 10–25 | 85.5 | 97.2 | Longer reaction time, moderate yield |

| Hydrolysis with NiCl2 | Water drip, steam heating | 6.7% | 110–120 | 1–2 | 86.1 | >98.0 | Faster reaction, good yield and purity |

Advantages and Industrial Considerations

- Raw Materials : Readily available o-xylene derivatives and chlorine gas make the process cost-effective.

- Catalyst Selection : Transition metal chlorides enable efficient hydrolysis with manageable reaction times.

- Environmental Impact : The methods minimize waste water and corrosive by-products by controlled reaction conditions and catalyst recycling.

- Scalability : Demonstrated in pilot-scale reactions with up to 1500 kg batches, indicating industrial feasibility.

- Purification : Vacuum distillation at 70–75°C under reduced pressure (0.095 MPa) provides high-purity product suitable for downstream applications.

Summary Table of Preparation Method Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Catalyst(s) | Temperature (°C) | Outcome/Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | o-Xylene + Cl2, UV light, initiator (0.1–5%) | Diisopropyl azodicarboxylate or benzoyl peroxide | 90–130 | Formation of trichloromethyl xylylene dichlorides |

| 2 | Fluorination | Chlorinated intermediate + HF (2–6 eq), antimony halides | Antimony halides or FeCl3, ZnCl2, NiCl2 | 60–120 | Introduction of trifluoromethyl groups |

| 3 | Hydrolysis | Fluorinated intermediate + water (dripwise) | FeCl3, ZnCl2, or NiCl2 | 80–150 | Formation of this compound |

| 4 | Purification | Vacuum distillation | - | 70–75 (under vacuum) | High purity isolation of product |

Research Findings and Notes

- The use of iron(III) chloride as a hydrolysis catalyst provides the highest yield and purity with relatively short reaction times.

- Zinc chloride requires longer hydrolysis but is effective and may be preferred where milder conditions are needed.

- Nickel(II) chloride offers a balance between reaction time and yield.

- The chlorination step under UV light ensures selective substitution at the ortho position, critical for correct trifluoromethyl placement.

- The fluorination step requires careful control of HF molar ratios and temperature to avoid over-fluorination or decomposition.

- Hydrolysis under controlled temperature and pressure minimizes side reactions and equipment corrosion.

- The entire process is designed for industrial scalability , with mechanized recovery and recycling of unreacted materials improving overall efficiency.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group in 2-chloro-4,6-bis(trifluoromethyl)benzaldehyde undergoes nucleophilic addition with amines, hydrazines, and alcohols. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, facilitating these reactions under mild conditions .

Example Reaction with Hydrazine:

this compound reacts with hydrazine to form a hydrazone derivative. This reaction is critical in synthesizing bioactive molecules for medicinal chemistry applications .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, 25°C, 2 hours | Hydrazone derivative | 78% |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol or further converted into other functional groups.

Reduction with DIBAL-H:

this compound is reduced to 2-chloro-4,6-bis(trifluoromethyl)benzyl alcohol using diisobutylaluminum hydride (DIBAL-H) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| DIBAL-H (2.0 eq.) | Toluene, -78°C → 0°C, 1 hour | 2-Chloro-4,6-bis(trifluoromethyl)benzyl alcohol | 88% |

Hydrolysis and Oxidation

The compound participates in controlled hydrolysis and oxidation pathways, often influenced by reaction conditions.

Hydrolysis to Carboxylic Acid:

Under acidic conditions, this compound oxidizes to 2-chloro-4,6-bis(trifluoromethyl)benzoic acid .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O, FeCl₃ catalyst | 100–110°C, 2–3 hours | 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid | 96.5% |

Electrophilic Aromatic Substitution

Nitration Reaction:

Nitration occurs at the para position relative to the chloro group using HNO₃/H₂SO₄ .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 4 hours | 2-Chloro-4,6-bis(trifluoromethyl)-5-nitrobenzaldehyde | 63% |

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines, which are valuable intermediates in drug discovery.

Schiff Base Formation:

Reaction with aniline derivatives produces imines, as confirmed by NMR and NMR .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Aminophenol | EtOH, reflux, 6 hours | 2-Chloro-4,6-bis(trifluoromethyl)benzylideneaniline | 72% |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at the chloro position.

Suzuki-Miyaura Coupling:

The chloro substituent undergoes cross-coupling with arylboronic acids .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃ | DMF, 110°C, 12 hours | 2-Aryl-4,6-bis(trifluoromethyl)benzaldehyde | 65% |

Key Mechanistic Insights

-

Electronic Effects : The trifluoromethyl groups increase the aldehyde’s electrophilicity by effects, accelerating nucleophilic additions .

-

Steric Hindrance : The 2-chloro and 4,6-bis(trifluoromethyl) substituents create steric bulk, influencing regioselectivity in substitution reactions .

-

Thermal Stability : Reactions above 150°C risk decomposition, necessitating controlled conditions .

Analytical Characterization

Products are typically characterized using:

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde often involves the introduction of trifluoromethyl groups into aromatic systems. The compound can be prepared through various methods, including chlorination and subsequent reactions with trifluoromethylating agents. Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which enhances its electrophilic character.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful for:

- Synthesis of Hydrazones : This compound has been utilized to synthesize hydrazones that exhibit biological activity. For instance, derivatives formed from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes have shown potential as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in treating neurodegenerative diseases .

| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |

|---|---|---|

| Hydrazone 1 | 46.8 | 19.1 |

| Hydrazone 2 | 137.7 | 881.1 |

Medicinal Chemistry

In medicinal chemistry, the compound's unique trifluoromethyl groups contribute to its biological activity. Research has indicated that compounds derived from this aldehyde can function as:

- Cholinesterase Inhibitors : The hydrazone derivatives synthesized from this compound have been evaluated for their ability to inhibit cholinesterase enzymes, which play a critical role in neurotransmission. The inhibition profiles suggest potential therapeutic applications in Alzheimer's disease and other cognitive disorders .

Agrochemicals

The incorporation of fluorinated groups into agrochemical structures often enhances their biological activity and stability. This compound is used in developing:

- Pesticides and Herbicides : The compound's properties allow it to act as an intermediate in synthesizing agrochemicals with improved efficacy against pests and weeds due to higher lipophilicity and metabolic stability.

Case Study 1: Synthesis of Cholinesterase Inhibitors

A study investigated the synthesis of hydrazones from 4-(trifluoromethyl)benzohydrazide using various benzaldehydes including this compound. The results demonstrated that these compounds exhibited dual inhibition properties against both acetylcholinesterase and butyrylcholinesterase enzymes, with specific derivatives showing significantly lower IC50 values compared to traditional inhibitors .

Case Study 2: Agrochemical Development

Research into the application of fluorinated benzaldehydes in agrochemicals highlighted the effectiveness of derivatives containing the trifluoromethyl group in enhancing herbicidal activity. The structural modifications using this compound led to compounds that were more potent than their non-fluorinated counterparts.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₉H₃ClF₆O (estimated based on structural analogs ).

- Molecular Weight : ~276.5 g/mol.

- Reactivity : The aldehyde group participates in nucleophilic additions, while the chlorine atom enables substitution reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-chloro-4,6-bis(trifluoromethyl)benzaldehyde with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Key Comparative Insights

Electronic Effects: The chloro and trifluoromethyl groups in the target compound create a highly electron-deficient aromatic ring, making it reactive toward nucleophilic aromatic substitution and cross-coupling reactions. In contrast, the methoxy analog (electron-donating) exhibits reduced electrophilicity, limiting its utility in reactions requiring strong electrophiles . The fluoro analog (2-fluoro-4,6-bis(trifluoromethyl)benzaldehyde) demonstrates enhanced electrophilicity due to fluorine’s electronegativity, favoring faster reaction rates in organocatalytic applications .

Steric and Solubility Considerations: Triazine derivatives (e.g., 2-chloro-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazine) exhibit extreme steric hindrance and lipophilicity, making them suitable for hydrophobic coatings . The benzaldehyde analogs, however, are more soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde functional group .

In contrast, triazine-based analogs are primarily used as herbicides (e.g., simazine derivatives) .

Actividad Biológica

2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde (CAS No. 916420-48-9) is a chemical compound characterized by its unique structure, featuring two trifluoromethyl groups and a chloro substituent on a benzaldehyde core. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial applications and its interactions with biological macromolecules.

The molecular formula of this compound is CHClFO. The presence of electronegative substituents significantly influences its chemical reactivity, making it an interesting candidate for various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity against certain bacterial strains. Preliminary studies have shown efficacy in inhibiting the growth of specific pathogens, although detailed mechanisms of action remain to be fully elucidated.

The compound's biological activity is hypothesized to stem from its ability to interact with biological macromolecules. The trifluoromethyl groups may enhance lipophilicity and alter the electronic properties of the molecule, facilitating interactions with enzymes and receptors.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies suggest that the compound may have variable bioavailability influenced by its chemical structure and environmental conditions. Further research is needed to establish its absorption, distribution, metabolism, and excretion (ADME) profiles.

Toxicological Studies

Toxicological evaluations reveal that while this compound does not cause severe adverse systemic effects at low doses, higher concentrations have been associated with liver and kidney effects in animal models. Notably, studies have identified a no-observed-adverse-effect level (NOAEL) of 10 mg/kg based on liver and kidney toxicity observed at higher dosages .

Case Studies and Research Findings

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features make it suitable for developing new pharmaceuticals aimed at enhancing metabolic stability and bioavailability. Moreover, it is utilized in studying enzyme inhibition and protein-ligand interactions due to its reactive nature .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde in high purity?

- Methodological Answer : A robust synthetic approach involves the MOM (methoxymethyl) protection of phenolic intermediates followed by halogenation and oxidation. For example, 2-Hydroxy-4,6-bis(trifluoromethyl)benzaldehyde can be synthesized via MOM protection of phenol derivatives, achieving 97% yield under optimized conditions (reflux in DMF, 12 hours) . Subsequent chlorination using POCl₃ or SOCl₂ introduces the chloro substituent. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| MOM Protection | DMF, reflux, 12h | 97% | |

| Chlorination | POCl₃, 0–5°C | 85–90% |

Q. How can researchers characterize the electronic properties of this compound?

- Methodological Answer : The compound’s electronic profile is dominated by the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups. UV-Vis spectroscopy (λmax ~270–290 nm in acetonitrile) and cyclic voltammetry (reduction potentials at -1.2 V vs. Ag/AgCl) quantify its electron-deficient nature . Computational methods (DFT, B3LYP/6-31G*) predict frontier molecular orbitals, showing significant stabilization of the LUMO due to -CF₃ groups .

Q. What spectroscopic techniques are most effective for structural validation?

- Methodological Answer :

- ¹H NMR : Aromatic protons resonate as singlets (δ 7.8–8.2 ppm) due to symmetry. The aldehyde proton appears as a singlet at δ 10.0–10.5 ppm .

- ¹⁹F NMR : Distinct peaks for -CF₃ groups at δ -60 to -65 ppm .

- Mass Spectrometry : Exact mass (m/z 252.01 for C₉H₅ClF₆O⁺) confirms molecular identity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The -CF₃ groups create steric hindrance and electronic deactivation, limiting nucleophilic aromatic substitution (SNAr) at the para position. Catalytic systems (e.g., Cu(I)/TMEDA) enable coupling with amines or thiols at elevated temperatures (80–100°C, DMF) . Kinetic studies (Hammett plots) reveal a ρ value of +2.1, confirming strong electron withdrawal .

Example Reaction :

| Substrate | Catalyst | Conditions | Yield |

|---|---|---|---|

| Primary amine | Cu(I)/TMEDA | 100°C, 24h | 75% |

Q. What computational strategies predict the regioselectivity of derivatization reactions?

- Methodological Answer : DFT calculations (M06-2X/cc-pVTZ) map electrostatic potential surfaces, identifying the aldehyde group as the most electrophilic site (Fukui f⁻ indices >0.3). Transition state modeling (IRC analysis) confirms lower activation barriers for ortho-substitution due to -CF₃ stabilization .

Q. How can researchers address challenges in handling this compound under aqueous conditions?

- Methodological Answer : The compound’s hydrolytic instability requires anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar). Kinetic studies (pH 7–9, 25°C) show rapid aldehyde oxidation to carboxylic acid derivatives. Stabilization strategies include using radical inhibitors (BHT, 0.1% w/w) and low-temperature storage (-20°C) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported CAS numbers for similar benzaldehyde derivatives?

- Methodological Answer : Cross-referencing authoritative databases (PubChem, NIST) is critical. For example, CAS 1009-22-9 is erroneously linked to this compound in some sources , but validated synthesis routes and spectral data confirm the correct structure (C₉H₅ClF₆O) aligns with CAS 2386400-73-1 . Always verify via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.